molecular formula C29H34N6O4S2 B1676213 Masitinib mesylate CAS No. 1048007-93-7

Masitinib mesylate

Cat. No. B1676213
M. Wt: 594.8 g/mol
InChI Key: TXCWBWKVIZGWEQ-UHFFFAOYSA-N
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Description

Masitinib is an orally available inhibitor of the protein tyrosine kinase c-kit, which is expressed on cancer cells . It also inhibits PDGF and FGF receptors, and fyn and lyn kinases . Masitinib interferes with the survival, migration, and activity of mast cells, and in this role has attracted attention for the treatment of neuroinflammatory and neurodegenerative disorders .


Synthesis Analysis

While specific synthesis details for Masitinib mesylate were not found, a study was identified that discusses the development of masitinib analogs . This study executed a comprehensive virtual workflow in silico to discover drug-like compounds matching selected pharmacophore features in the SARS-CoV-2 3CLpro-bound state of masitinib .


Molecular Structure Analysis

Masitinib mesylate has a molecular formula of C29H34N6O4S2 and a molecular weight of 594.8 g/mol . It is the orally bioavailable mesylate salt of masitinib .


Chemical Reactions Analysis

While specific chemical reactions involving Masitinib mesylate were not found, a study was identified that discusses the development of masitinib analogs . This study executed a comprehensive virtual workflow in silico to discover drug-like compounds matching selected pharmacophore features in the SARS-CoV-2 3CLpro-bound state of masitinib .


Physical And Chemical Properties Analysis

Masitinib mesylate has a molecular formula of C29H34N6O4S2 and a molecular weight of 594.8 g/mol . It is the orally bioavailable mesylate salt of masitinib .

Scientific Research Applications

Application in Veterinary Oncology

Masitinib mesylate, primarily known as a tyrosine kinase inhibitor, shows significant promise in veterinary oncology. Its effectiveness is particularly noted in the treatment of canine mast cell tumors (MCTs). Studies have demonstrated its utility as both a frontline and rescue agent for metastatic and non-metastatic canine MCTs. Masitinib was found to have a 50% overall response rate in treated dogs, with a median survival time significantly longer for responders compared to non-responders. It was also observed that response to masitinib, rather than tumor grade, stage, or location, was the most significant prognostic factor for survival in dogs with MCTs (Smrkovski, Essick, Rohrbach, & Legendre, 2015).

Use in Other Canine Cancers

Masitinib's potential extends beyond MCTs. Its anti-proliferative effects have been studied in canine mammary tumors (CMTs) and hemangiosarcoma (HSA) cell lines. In vitro experiments demonstrated that masitinib inhibited the proliferation of CMT cells and induced apoptosis and cell cycle arrest. It also decreased vascular endothelial growth factor levels and proliferation indices in treated cells, suggesting its potential as a therapeutic tool in mammary cancer treatment in dogs (Ustun-Alkan, Bakirel, Üstüner, Anlas, Cinar, Yıldırım, & Gürel, 2021). Similarly, in HSA cell lines, masitinib caused a dose- and time-dependent decrease in cell proliferation, with significant apoptosis induction, supporting future clinical trials for canine HSA (Lyles, Milner, Kow, & Salute, 2012).

Role in Human Oncology

Masitinib's efficacy has been explored in various human cancers, including gastrointestinal stromal tumors (GIST). A phase II study demonstrated its potential as a first-line treatment for advanced GIST, showing promising progression-free survival and overall survival rates. The study highlighted masitinib's efficacy and safety profile, suggesting a comparable response to imatinib and indicating the need for a phase III clinical trial (Le Cesne et al., 2010). Additionally, masitinib has been investigated for its potential in treating other human neoplasms, like pancreatic cancer, multiple myeloma, and non-small cell lung cancer, among others, often characterized by similar c-KIT proto-oncogene mutations as in canine cancers (Marech, Patruno, Zizzo, Gadaleta, Introna, Zito, Gadaleta, & Ranieri, 2014).

Potential in Neurodegenerative Diseases

Masitinib has also been explored as a potential treatment for neurodegenerative diseases like Alzheimer's disease (AD). A study investigating masitinib as an adjunct therapy for mild-to-moderate Alzheimer's disease revealed that its use slowed cognitive decline in patients. The study, conducted over 24 weeks, showed statistically significant improvements in cognitive function, daily living activities, and mental state examination scores in the masitinib treatment arm compared to the placebo group. This suggests that masitinib's dual actions as an inhibitor of the mast cell-glia axis and a Fyn kinase blocker may be beneficial in AD pathology (Piette et al., 2011).

Future Directions

Masitinib is currently in Phase III studies for the treatment of Alzheimer’s disease (AD) with the aim of modifying its evolution . It has shown positive effects concerning the cognitive functions in AD and generally with good safety and tolerability . Future studies should also focus on addressing the safety concerns associated with masitinib use .

properties

IUPAC Name

methanesulfonic acid;4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N6OS.CH4O3S/c1-20-5-10-24(16-25(20)31-28-32-26(19-36-28)23-4-3-11-29-17-23)30-27(35)22-8-6-21(7-9-22)18-34-14-12-33(2)13-15-34;1-5(2,3)4/h3-11,16-17,19H,12-15,18H2,1-2H3,(H,30,35)(H,31,32);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCWBWKVIZGWEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC(=CS4)C5=CN=CC=C5.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70146747
Record name Masitinib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Masitinib mesylate

CAS RN

1048007-93-7
Record name Masitinib mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048007937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Masitinib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-Methylpiperazin-1-yl)methyl]-N-[4-methyl-3-{[4-pyridin-3-yl)-1,3-thiazol-2-yl]amino]phenyl]-benzamide methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MASITINIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK89EG3A18
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-(4-Methyl-piperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl-thiazol-2-ylamino)-phenyl]-benzamide (1.0 eq) was dissolved in ethanol (4.5 vol) at 65-70° C. Methanesulfonic acid (1.0 eq) was added slowly at the same temperature. The mixture was cooled to 25-30° C. and maintained for 6 h. The product was filtered and dried in a vacuum tray drier at 55-60° C. Yield=85-90%. Starting melting point Smp=236° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
322
Citations
M Daly, S Sheppard, N Cohen, M Nabity… - Journal of veterinary …, 2011 - Wiley Online Library
… In conclusion, masitinib mesylate was well tolerated in the majority of healthy cats over the 4-week treatment period. Additional phase I studies with long-term (>4 weeks) administration …
Number of citations: 62 onlinelibrary.wiley.com
OA Smrkovski, L Essick, BW Rohrbach… - Veterinary and …, 2015 - Wiley Online Library
… This study was the first to evaluate the use of masitinib mesylate as a frontline and rescue agent in a population of dogs with various MCT presentations, including metastatic disease. …
Number of citations: 56 onlinelibrary.wiley.com
A Giuliano, J Dobson - Journal of Small Animal Practice, 2020 - Wiley Online Library
Objective To investigate efficacy of masitinib mesylate for the treatment of advanced malignant melanoma in dogs. Materials and Methods Prospective clinical trial on 17 dogs with stage …
Number of citations: 15 onlinelibrary.wiley.com
J Grant, S North, D Lanore - Journal of Small Animal Practice, 2016 - Wiley Online Library
OBJECTIVES To retrospectively evaluate the clinical response and toxicity associated with masitinib mesylate (Masivet®) treatment of macroscopic mast cell tumours in the dog. …
Number of citations: 29 onlinelibrary.wiley.com
CE Fahey, RJ Milner, K Kow, NJ Bacon… - Anti-Cancer …, 2013 - journals.lww.com
Osteosarcoma (OSA) is the most common primary bone tumor in dogs and the guarded prognosis highlights the necessity to find new treatments. Masitinib mesylate is a highly selective …
Number of citations: 19 journals.lww.com
SE Lyles, RJ Milner, K Kow… - Veterinary and …, 2012 - Wiley Online Library
… This study evaluated the in vitro activity of masitinib mesylate against canine … of masitinib mesylate (0.01–100 µM) for 24, 48 and 72 h. Results indicated that masitinib mesylate caused a …
Number of citations: 33 onlinelibrary.wiley.com
F Ustun-Alkan, T Bakırel, O Üstüner, C Anlas… - Journal of Veterinary …, 2021 - sciendo.com
Introduction: Masitinib mesylate, a selective tyrosine kinase inhibitor of the c-KIT receptor, is used for the treatment of mast cell tumours in dogs. Masitinib has previously been …
Number of citations: 4 sciendo.com
I Marech, R Patruno, N Zizzo, C Gadaleta… - Critical Reviews in …, 2014 - Elsevier
… Masitinib mesylate (AB1010) is a novel potent and selective tyrosine kinase inhibitor, targeting mainly wild-type and mutated c-Kit receptor (c-KitR), Platelet Derived Growth Factor …
Number of citations: 93 www.sciencedirect.com
M Turek, R Gogal Jr, C Saba, ML Vandenplas… - Research in veterinary …, 2014 - Elsevier
Masitinib, a selective tyrosine kinase inhibitor, was investigated as a radiosensitizer in three primary feline injection-site sarcoma (ISS) cell lines. Sensitivity to masitinib was previously …
Number of citations: 9 www.sciencedirect.com
JC Soria, A Zurlo, JY Blay, BN Bui, C Massard… - Cancer Research, 2007 - AACR
… Conclusions: In patients with various tumors, the safety profile of Masitinib Mesylate appears acceptable with doses up to 12 mg/kg/day. Mild to moderate gastro-intestinal toxicity, …
Number of citations: 3 aacrjournals.org

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